4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid
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Overview
Description
4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a hydroxyl group at the 4-position, a trifluoromethyl group at the 8-position, and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications.
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient introduction of functional groups .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the development of advanced materials, including liquid crystals and dyes .
Mechanism of Action
The mechanism of action of 4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .
Comparison with Similar Compounds
- 4-Hydroxy-8-methylquinoline-2-carboxylic acid
- 4-Hydroxy-8-chloroquinoline-2-carboxylic acid
- 4-Hydroxy-8-fluoroquinoline-2-carboxylic acid
Comparison: Compared to these similar compounds, 4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to penetrate biological membranes, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
4-oxo-8-(trifluoromethyl)-1H-quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)6-3-1-2-5-8(16)4-7(10(17)18)15-9(5)6/h1-4H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZBCEGPWLRMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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